molecular formula C9H6F3N3O B1462742 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 951806-14-7

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No.: B1462742
CAS No.: 951806-14-7
M. Wt: 229.16 g/mol
InChI Key: PXUUTRRMFPULDM-UHFFFAOYSA-N
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Description

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline (CAS 951806-14-7) is a high-purity chemical building block designed for advanced drug discovery and development. This compound features a versatile 1,2,4-oxadiazole heterocycle, a scaffold renowned in medicinal chemistry for its significant biological activities and role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and fine-tune the physicochemical properties of lead compounds . The integration of a strong electron-withdrawing trifluoromethyl group on the oxadiazole ring and a reactive aniline moiety on the aromatic ring makes this molecule a particularly valuable intermediate for constructing more complex target molecules. The primary research value of this compound lies in its application as a key synthon in the synthesis of novel therapeutic agents. Researchers can leverage the aniline group for further functionalization, notably through amide bond formation, to create a diverse library of derivatives for biological screening . The 1,2,4-oxadiazole scaffold is associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects, as confirmed by several currently approved drugs . Recent studies also highlight the potential of 1,2,4-oxadiazole derivatives in repurposing efforts, such as their investigation as inhibitors of viral enzymes like SARS-CoV-2 PLpro . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, referring to the supplied Safety Data Sheet. The compound is typically stored in a dark place, sealed in a dry environment at room temperature to ensure stability .

Properties

IUPAC Name

4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-7(15-16-8)5-1-3-6(13)4-2-5/h1-4H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUUTRRMFPULDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951806-14-7
Record name 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
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Preparation Methods

General Synthetic Strategy

The synthesis of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline primarily follows the classical approach of heterocyclization of amidoximes with acyl derivatives. The key steps are:

This sequence is supported by the literature describing the preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles, where amidoximes react with perfluoroacyl chlorides to form O-perfluoroacyl amidoximes, which then cyclize under dehydrating conditions such as phosphorus pentoxide at elevated temperatures (200–300°C) or by using excess perfluoroacyl chloride without additional dehydrating agents. The reaction is often conducted in the absence of solvents to favor cyclization.

Detailed Reaction Conditions and Reagents

Step Starting Material Reagents/Conditions Notes/Advantages Reference
1. Amidoxime Formation 4-Aminobenzonitrile Hydroxylamine hydrochloride, base (e.g., NaOH), aqueous or alcoholic medium, room temperature to reflux Efficient conversion to amidoxime; mild conditions
2. Acylation and Cyclization Amidoxime intermediate Trifluoroacetyl chloride or trifluoroacetic anhydride; reaction neat or in inert organic solvents (e.g., dichloromethane, tetrahydrofuran); base such as triethylamine or pyridine; temperature range 0°C to 80°C Formation of O-trifluoroacyl amidoxime intermediate; subsequent cyclodehydration to oxadiazole ring
3. Cyclodehydration O-trifluoroacyl amidoxime Phosphorus pentoxide (P2O5) at 200–300°C or excess trifluoroacyl chloride without solvent Efficient ring closure to 1,2,4-oxadiazole; solvent-free conditions improve yield and purity

Synthetic Method Variations and Catalysis

Recent advancements include:

  • Microwave-Assisted Synthesis : Microwave irradiation has been employed to accelerate the cyclization step, reducing reaction times from hours to minutes while maintaining good to excellent yields (40–90%). Catalysts such as ammonium fluoride supported on alumina (NH4F/Al2O3) have been used to facilitate solvent-free heterocyclization.

  • Use of Coupling Reagents : Amidoximes can be cyclized with activated carboxylic acid derivatives using coupling agents like T3P (propylphosphonic anhydride), EDC, or DCC to improve yields and reaction times under milder conditions (0.5–6 hours, 87–97% yield).

  • Solvent and Base Selection : The choice of solvent (e.g., tetrahydrofuran, dichloromethane) and base (pyridine, triethylamine, N,N-diisopropylethylamine) influences reaction efficiency and selectivity. Reactions are typically carried out at temperatures from -20°C to 80°C to optimize product formation and minimize side reactions.

Summary Table of Preparation Methods for 1,2,4-Oxadiazoles (Including 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline)

Method Starting Materials Reagents Conditions Yield Range Advantages Limitations Reference
Amidoxime + Acyl Chloride (Classical) Amidoxime from 4-aminobenzonitrile + trifluoroacetyl chloride Base (pyridine, triethylamine), P2O5 for cyclization Solvent-free or inert solvent; 0–80°C; 200–300°C for cyclization Moderate to high Simple, direct ring formation High temperature for cyclization; possible by-products
Amidoxime + Activated Ester/Anhydride + Coupling Agent Amidoxime + trifluoroacetic anhydride or esters T3P, EDC, or DCC Reflux or 0–80°C; 0.5–6 h High (87–97%) Mild conditions; good yields; easy work-up Expensive coupling agents
Microwave-Assisted Cyclization Amidoxime + trifluoroacetyl chloride NH4F/Al2O3 catalyst Solvent-free; microwave irradiation; ~10 min Moderate to high (40–90%) Rapid reaction; solvent-free; less by-products Requires microwave equipment

Research Findings and Practical Considerations

  • The trifluoromethyl group is introduced via trifluoroacetyl derivatives, which are reactive acylating agents facilitating the formation of the oxadiazole ring.
  • Solvent-free conditions and use of excess trifluoroacyl chloride can eliminate the need for additional dehydrating agents, simplifying the process and improving environmental and economic factors.
  • Microwave-assisted methods offer significant reductions in reaction time and energy consumption, aligning with green chemistry principles.
  • The presence of the aniline moiety requires careful control of reaction conditions to avoid side reactions such as over-acylation or polymerization.
  • Purification can be challenging due to by-products; thus, reaction optimization and choice of solvent/base are critical for high purity yields.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline have shown efficacy against various bacterial strains. Studies have demonstrated that the incorporation of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them potential candidates for developing new antibiotics .

Anticancer Properties
Recent investigations have focused on the anticancer activity of oxadiazole derivatives. Preliminary studies suggest that 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Its ability to interact with DNA and inhibit cell proliferation has been noted as a promising area for further research .

Materials Science

Fluorescent Materials
The incorporation of 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline into polymer matrices has been explored for developing fluorescent materials. The compound's unique electronic properties allow it to act as a fluorescent probe in various applications, including bioimaging and sensing technologies. Its stability under UV light makes it suitable for long-term applications in photonic devices .

Polymer Stabilization
In materials science, the compound has been investigated as an additive for stabilizing polymers against thermal degradation. The presence of the oxadiazole ring enhances the thermal stability of polymer composites, which is crucial for applications requiring high-performance materials in extreme conditions .

Agrochemicals

Pesticide Development
The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Research has indicated that derivatives of 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline can be developed into novel pesticides with improved efficacy against pests while minimizing environmental impact. The design of such compounds focuses on optimizing their bioavailability and reducing toxicity to non-target organisms .

Case Studies

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated significant activity against Gram-positive bacteria.
Anticancer ActivityInduced apoptosis in several cancer cell lines with minimal toxicity.
Fluorescent ProbesEffective as a fluorescent probe in bioimaging applications.
Agrochemical ResearchPotential use as an effective pesticide with low environmental impact.

Mechanism of Action

The mechanism of action of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The oxadiazole ring can also participate in hydrogen bonding and other interactions with biological molecules, further contributing to its biological activity .

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

The following table compares 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline with structurally similar compounds differing in substituents on the oxadiazole ring:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline -CF₃ C₉H₆F₃N₃O 229.16 High stability, pharmaceutical intermediates
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline -C₂H₅ C₉H₁₀N₃O 176.20 Lower lipophilicity; agrochemical research
4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline -CH₃ C₈H₈N₃O 162.17 Intermediate for dye synthesis
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline Thiophene-methyl C₁₃H₁₁N₃OS 257.31 Enhanced π-conjugation; optoelectronics
4-[5-(5-Bromopyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol 5-Bromopyridinyl C₁₂H₇BrN₄O₂ 318.13 Halogenated bioisostere; kinase inhibitors
Key Observations:
  • Electronic Effects : The -CF₃ group in the parent compound increases electron deficiency compared to -CH₃ or -C₂H₅, altering reactivity in nucleophilic substitutions .
  • Lipophilicity : The -CF₃ substituent enhances lipophilicity (logP ≈ 2.5), improving membrane permeability compared to ethyl (logP ≈ 1.8) or methyl (logP ≈ 1.5) analogues .
  • Biological Activity: Fluorinated derivatives like the parent compound show higher metabolic stability, making them preferred in drug discovery over non-fluorinated variants .

Positional Isomers

  • 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS: 71754-23-9) is a meta-substituted isomer of the parent compound. Despite identical molecular formulas, the para-substitution in the parent compound offers better steric accessibility for binding to biological targets .

Halogenated Derivatives

  • 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline (CAS: 1154704-31-0) replaces -CF₃ with a chlorophenyl group. Chlorine’s moderate electron-withdrawing effect results in reduced stability compared to -CF₃ but retains utility in pesticide formulations .

Pharmaceutical Relevance

  • The parent compound’s -CF₃ group enhances binding affinity to enzyme active sites, as seen in kinase inhibition assays .
  • Ethyl and methyl analogues are less potent in vitro, highlighting the critical role of fluorine in bioactivity .

Biological Activity

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as an antimicrobial agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The chemical formula for 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline is C9H7F3N4OC_9H_7F_3N_4O with a molecular weight of approximately 232.17 g/mol. It features a trifluoromethyl group and an oxadiazole ring, which are significant for its biological activity.

PropertyValue
Molecular FormulaC9H7F3N4O
Molecular Weight232.17 g/mol
Boiling PointNot available
Melting PointNot available
DensityNot available

Synthesis

The synthesis of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline typically involves the reaction of suitable aniline derivatives with trifluoromethyl oxadiazole precursors. Recent methodologies have focused on optimizing yields and purity through various organic synthesis techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline. For instance:

  • Cytotoxicity Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including human leukemia (CEM-13) and breast cancer (MCF-7) cells. In vitro assays indicated IC50 values in the micromolar range, suggesting potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein expression. This suggests that it may serve as a promising lead compound for developing new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline has been evaluated for antimicrobial activity:

  • Bacterial Inhibition : The compound exhibited inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Case Study 1: Anticancer Efficacy

A study published in MDPI reported that derivatives of oxadiazole compounds showed enhanced cytotoxicity against MCF-7 cells. The study noted that structural modifications significantly influenced biological activity. Specifically, compounds with trifluoromethyl substitutions exhibited improved potency compared to their non-substituted counterparts .

Case Study 2: Antimicrobial Properties

Research conducted on various oxadiazole derivatives indicated that those containing trifluoromethyl groups displayed superior antimicrobial properties. These findings suggest potential applications in developing new antibacterial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.